Hexamethylbenzene-d18

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

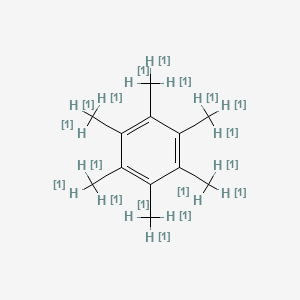

1,2,3,4,5,6-hexakis(trideuteriomethyl)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18/c1-7-8(2)10(4)12(6)11(5)9(7)3/h1-6H3/i1D3,2D3,3D3,4D3,5D3,6D3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUWFEBAXEOLKSG-NBDUPMGQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C(=C1C)C)C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C1=C(C(=C(C(=C1C([2H])([2H])[2H])C([2H])([2H])[2H])C([2H])([2H])[2H])C([2H])([2H])[2H])C([2H])([2H])[2H] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Hexamethylbenzene-d18: A Technical Guide for Researchers

This technical guide provides an in-depth overview of the chemical properties, synthesis, and applications of Hexamethylbenzene-d18 (Perdeuterated Hexamethylbenzene), a crucial isotopically labeled compound for advanced scientific research. This document is intended for researchers, scientists, and professionals in drug development and related fields.

Core Chemical Properties

This compound, with the chemical formula C₆(CD₃)₆, is the deuterated analog of hexamethylbenzene (B147005). The substitution of protium (B1232500) with deuterium (B1214612) atoms imparts a higher molecular weight and distinct spectroscopic properties, making it an invaluable tool in various analytical and research applications.

Quantitative Data Summary

The key physical and chemical properties of this compound are summarized in the table below, with data for non-deuterated hexamethylbenzene provided for comparison.

| Property | This compound | Hexamethylbenzene (for comparison) |

| Molecular Formula | C₆(CD₃)₆[1] | C₆(CH₃)₆[2] |

| Molecular Weight | 180.38 g/mol [1] | 162.27 g/mol [2] |

| CAS Number | 4342-40-9[1] | 87-85-4[2] |

| Melting Point | 165-167 °C[3] | 164-166 °C[2] |

| Boiling Point | Not explicitly available | 264 °C[2] |

| Density | Not explicitly available | 1.063 g/cm³[4] |

| Appearance | White to off-white solid/crystalline powder[5] | White crystalline powder[4] |

| Solubility | Insoluble in water; soluble in organic solvents like benzene (B151609) and ethanol (B145695).[4] | Insoluble in water; soluble in organic solvents including benzene and ethanol.[4] |

| Isotopic Purity | ≥98 atom % D[3] | Not applicable |

Synthesis of this compound

The synthesis of this compound can be adapted from established methods for its non-deuterated counterpart, primarily through the reaction of a phenolic compound with a deuterated methyl source. A common and effective method involves the use of deuterated methanol (B129727) (methanol-d4) in the presence of a catalyst.

Experimental Protocol: Synthesis from Phenol (B47542) and Methanol-d4 (B120146)

This protocol is an adaptation of a known procedure for the synthesis of hexamethylbenzene.[6]

Materials:

-

Phenol

-

Methanol-d4 (CD₃OD)

-

Activated alumina (B75360) catalyst

Procedure:

-

A solution of phenol in methanol-d4 is prepared.

-

The solution is passed over an activated alumina catalyst heated to a high temperature (e.g., 530 °C).[6]

-

The product is collected from the reaction outflow.

-

The crude product is then purified, typically by recrystallization from a suitable solvent such as ethanol or benzene, to yield crystalline this compound.[6]

References

- 1. Hexamethylbenzene (Dââ, 98%) | Cambridge Isotope Laboratories, Inc. [isotope.com]

- 2. Hexamethylbenzene 99 87-85-4 [sigmaaldrich.com]

- 3. This compound D 98atom 4342-40-9 [sigmaaldrich.com]

- 4. Hexamethylbenzene - Wikipedia [en.wikipedia.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

A Technical Guide to the Physical Characteristics of Deuterated Hexamethylbenzene

This technical guide provides an in-depth overview of the core physical and chemical properties of deuterated hexamethylbenzene (B147005) (HMB-d₁₈), a critical isotopically labeled compound for research in materials science, nuclear magnetic resonance, and drug development. This document details its fundamental characteristics, outlines key experimental protocols for its synthesis and analysis, and presents this information in a format tailored for researchers, scientists, and drug development professionals.

Core Physical and Chemical Properties

Deuterated hexamethylbenzene, also known as mellitene-d₁₈, is an aromatic hydrocarbon where the eighteen hydrogen atoms of the methyl groups are replaced with deuterium (B1214612). This isotopic substitution imparts unique properties, particularly in magnetic resonance and vibrational spectroscopy, without significantly altering the molecule's steric profile. A comparison of its properties with its non-deuterated analogue is summarized below.

| Property | Deuterated Hexamethylbenzene (C₆(CD₃)₆) | Hexamethylbenzene (C₆(CH₃)₆) |

| Molecular Formula | C₁₂D₁₈ | C₁₂H₁₈[1] |

| Molecular Weight | 180.38 g·mol⁻¹[2] | 162.276 g·mol⁻¹[1] |

| CAS Number | 4342-40-9[2] | 87-85-4[1][2] |

| Appearance | White Crystalline Powder[1] | White Crystalline Powder[1] |

| Melting Point | Not specified, but expected to be similar to HMB | 165.6 ± 0.7 °C[1] |

| Boiling Point | Not specified, but expected to be similar to HMB | 265.2 °C[1] |

| Density | Not specified, but expected to be similar to HMB | 1.0630 g·cm⁻³[1] |

| Solubility | Insoluble in water; Soluble in organic solvents[1] | Insoluble in water; Soluble in acetic acid, acetone, benzene (B151609), chloroform, diethyl ether, ethanol[1] |

| Phase Transition Temp. | T'C_D = 126.7 K (Cooling); TC_D = 132.2 K (Warming)[3][4] | T'C_H = 110.8 K (Cooling); TC_H = 117.8 K (Warming)[3] |

Crystallographic Data

The crystal structure of hexamethylbenzene was famously determined by Kathleen Lonsdale in 1929, which was a landmark study in confirming the planar, hexagonal nature of the benzene ring.[1] HMB exhibits different crystal phases depending on the temperature.

| Crystal System (Phase) | Temperature | Space Group | Molecules per Unit Cell |

| Triclinic (Phase II) | Room Temperature | P-1 | 1[5] |

| Orthorhombic (Phase I) | > 384.9 K | Not specified | 4[5] |

| Trigonal (Phase III) | < 117.4 K | S₆ | 1[5] |

Experimental Protocols

Detailed methodologies for the synthesis and characterization of deuterated hexamethylbenzene are crucial for its application in research.

Generalized Synthesis via Catalytic Hydrogen-Deuterium Exchange

This protocol describes a general method for preparing deuterated benzene compounds using deuterium water as the deuterium source and a noble metal catalyst. This method is advantageous as it avoids the use of deuterium gas, reducing costs and safety concerns.[6]

-

Reaction Setup : In a high-pressure reaction vessel, add the benzene compound (hexamethylbenzene), deuterium water (D₂O), a solvent (e.g., isopropanol), and a catalyst, typically a noble metal supported on activated carbon (e.g., Platinum on carbon).[6][7]

-

Inert Atmosphere : Purge the reaction vessel with an inert gas, such as nitrogen or argon.

-

Reaction Conditions : Heat the reaction system to a temperature between 50-160°C.[7] Stir the mixture vigorously for 1 to 24 hours.[7] During this process, the catalyst facilitates the exchange of hydrogen atoms on the benzene ring's methyl groups with deuterium atoms from the D₂O.[6]

-

Workup : After the reaction is complete, cool the system to room temperature. Remove the catalyst by filtration.

-

Purification : The filtrate, containing the deuterated product, is transferred to a separatory funnel for liquid-liquid extraction to separate the organic layer. To achieve a high degree of deuteration (>95%), the process of reacting with fresh D₂O and catalyst may be repeated multiple times.[7][8] The final product can be purified by distillation or recrystallization from a suitable solvent like ethanol.[9]

Characterization by ²H Nuclear Magnetic Resonance (NMR) Spectroscopy

²H NMR is a primary technique for studying the molecular dynamics and confirming the deuteration of HMB-d₁₈.[8][10]

-

Sample Preparation : For solid-state NMR, the synthesized deuterated hexamethylbenzene powder is packed into an NMR tube. For solution-state studies, the compound is dissolved in a suitable deuterated solvent.[8]

-

Spectrometer Setup : Experiments are typically performed on a high-field NMR spectrometer, such as a Bruker CXP 300 operating at a deuteron (B1233211) frequency of 46.07 MHz.[8]

-

Temperature Control : For temperature-dependent studies, a specialized probe is used. Measurements can be conducted over a wide temperature range (e.g., 4 K to 420 K) using a flow of nitrogen gas or an Oxford flow cryostat for precise temperature control.[8]

-

Data Acquisition :

-

Line Shape Analysis : Spectra are acquired to study the molecular reorientation dynamics.

-

Spin-Lattice Relaxation (T₁) : T₁ measurements are carried out using standard inversion-recovery pulse sequences to probe the motional correlation times. The length of a 90° pulse is typically between 2.5 and 3.3 µs.[8]

-

-

Data Analysis : The resulting spectra and relaxation data are analyzed to determine the dynamical parameters of molecular reorientation and confirm the isotopic labeling.

Isotopic Purity Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is used to determine the degree of deuteration and the isotopic distribution in the final product.

-

Sample Preparation : Prepare a dilute solution of the deuterated hexamethylbenzene sample in a volatile organic solvent.

-

Gas Chromatography : Inject the sample into a gas chromatograph to separate the deuterated hexamethylbenzene from any residual starting material or impurities.[11]

-

Mass Spectrometry : The eluent from the GC column is introduced into a mass spectrometer. The instrument is set to acquire data over a mass range that includes the molecular ions of all possible isotopologues (e.g., m/z 162 to 180).

-

Data Analysis : Individual ion chromatograms are generated for each mass-to-charge ratio (m/z).[11] The peak height or area for each isotopologue's molecular ion is determined. The degree of deuteration is calculated by comparing the abundance of the fully deuterated species (C₁₂D₁₈, m/z ≈ 180) to the sum of all HMB-related species.

Mandatory Visualizations

Synthesis Workflow

References

- 1. Hexamethylbenzene - Wikipedia [en.wikipedia.org]

- 2. Hexamethylbenzene (Dââ, 98%) | Cambridge Isotope Laboratories, Inc. [isotope.com]

- 3. pubs.aip.org [pubs.aip.org]

- 4. [1806.09883] Isotope Effect on the Magnetic Properties of Hexamethylbenzene: Evidence of Magnetism Based on Correlated Motion of Deuterons [arxiv.org]

- 5. researchgate.net [researchgate.net]

- 6. CN113979822A - A kind of preparation method of deuterated benzene compound - Google Patents [patents.google.com]

- 7. CN105198685A - Synthetic method for deuterium labeled benzene - Google Patents [patents.google.com]

- 8. pubs.aip.org [pubs.aip.org]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. pubs.aip.org [pubs.aip.org]

- 11. KR20220017746A - Method for analyzing deuterated benzene, method for selecting deuterated benzene for manufacturing deuterated compound and method for manufacturing deuterated compound - Google Patents [patents.google.com]

Hexamethylbenzene-d18: A Technical Guide to its Molecular Structure and Isotope Effects

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core molecular structure and significant isotope effects of hexamethylbenzene-d18 (C₆(CD₃)₆). Fully deuterated hexamethylbenzene (B147005) serves as a valuable tool in mechanistic studies, spectroscopy, and materials science. This document provides a comprehensive overview of its structural parameters, thermodynamic and kinetic isotope effects, and the experimental protocols utilized for their determination.

Molecular Structure of this compound

Hexamethylbenzene is a fascinating aromatic hydrocarbon characterized by a planar benzene (B151609) ring with six methyl groups substituting each hydrogen atom. The deuterated analogue, this compound, where all 18 hydrogen atoms of the methyl groups are replaced by deuterium (B1214612), exhibits subtle but significant changes in its molecular properties due to the isotope effect.

Table 1: Structural Parameters of Hexamethylbenzene

| Parameter | Hexamethylbenzene (C₆(CH₃)₆) | This compound (C₆(CD₃)₆) (Expected) |

| Crystal System | Triclinic (Phase III), Orthorhombic (Phase II) | Triclinic (Phase III), Orthorhombic (Phase II) |

| Space Group | Pī (Phase III) | Pī (Phase III) |

| C-C (ring) bond length | ~1.42 Å | ~1.42 Å |

| C-C (methyl) bond length | ~1.51 Å | ~1.51 Å |

| C-H bond length | ~1.09 Å | - |

| C-D bond length | - | Slightly shorter than C-H bond (~1.085 Å) |

| C-C-C (ring) angle | ~120° | ~120° |

| C-C-C (methyl) angle | ~120° | ~120° |

Note: The values for this compound are estimations based on the structure of the hydrogenated form and the known shortening of C-D bonds compared to C-H bonds.

Isotope Effects

The substitution of hydrogen with deuterium in hexamethylbenzene leads to observable thermodynamic and kinetic isotope effects. These effects arise primarily from the difference in zero-point vibrational energy between C-H and C-D bonds, with the heavier C-D bond having a lower zero-point energy.

Thermodynamic Isotope Effects

Thermodynamic isotope effects are manifested as differences in the physical properties of the isotopic molecules, such as phase transition temperatures, enthalpy, and entropy. A significant isotope effect is observed in the solid-state phase transitions of hexamethylbenzene.

Table 2: Thermodynamic Isotope Effects in the III-to-II Phase Transition of Hexamethylbenzene

| Property | Hexamethylbenzene (C₆(CH₃)₆) | This compound (C₆(CD₃)₆) | Isotope Effect (d18/h18) |

| Transition Temperature (Ttrs) | ~117 K | 132.4 K[1] | 1.13 |

| Molar Entropy of Transition (ΔStrs) | 9.3 J·K⁻¹·mol⁻¹ | 13.1 J·K⁻¹·mol⁻¹[1] | 1.41[1] |

The higher transition temperature and larger entropy of transition in this compound are attributed to differences in the torsional modes of the methyl (or deuteromethyl) groups.

Kinetic Isotope Effects

The kinetic isotope effect (KIE) is the change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes. The C-D bond is stronger than the C-H bond, leading to a higher activation energy for reactions involving the cleavage of a C-D bond. This typically results in a slower reaction rate for the deuterated compound, a phenomenon known as a primary kinetic isotope effect (kH/kD > 1).

While specific experimental data for kinetic isotope effects in reactions involving this compound are scarce in the literature, we can consider a hypothetical example of electrophilic aromatic substitution. In such a reaction, the rate-determining step can be the initial attack of the electrophile on the aromatic ring or the subsequent loss of a proton (or deuteron) to restore aromaticity.

If the C-D bond is broken in the rate-determining step, a significant primary KIE would be expected.

Table 3: Hypothetical Kinetic Isotope Effects in Electrophilic Aromatic Substitution of Hexamethylbenzene

| Reaction Step | Expected kH/kD |

| Electrophilic attack (rate-determining) | ~1 (No primary KIE) |

| C-D bond cleavage (rate-determining) | > 2 (Primary KIE) |

The magnitude of the KIE can provide valuable insights into the reaction mechanism and the nature of the transition state.

Experimental Protocols

Determination of Molecular Structure by Single-Crystal Neutron Diffraction

Single-crystal neutron diffraction is the gold standard for accurately determining the positions of light atoms, such as deuterium.

Experimental Workflow for Single-Crystal Neutron Diffraction

References

An In-depth Technical Guide to the Synthesis and Purification of Hexamethylbenzene-d18 for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, purification, and characterization of Hexamethylbenzene-d18 (C₆(CD₃)₆), a perdeuterated aromatic hydrocarbon valuable as an internal standard in mass spectrometry, a tracer in metabolic studies, and a probe in NMR spectroscopy. This document details a feasible synthetic route via exhaustive Friedel-Crafts methylation of benzene-d6 (B120219), outlines purification protocols, and describes methods for assessing isotopic purity.

Synthesis of this compound via Exhaustive Friedel-Crafts Methylation

The synthesis of this compound can be effectively achieved through an exhaustive Friedel-Crafts alkylation of benzene-d6 using a deuterated methylating agent, such as methyl-d3 iodide (CD₃I), in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). This reaction proceeds via electrophilic aromatic substitution, where the deuterium (B1214612) atoms on the benzene (B151609) ring are sequentially replaced by trideuteromethyl groups.

Reaction Scheme:

C₆D₆ + 6 CD₃I --(AlCl₃)--> C₆(CD₃)₆ + 6 DI

Experimental Protocol

This protocol is adapted from general Friedel-Crafts alkylation procedures and is designed for the exhaustive methylation of benzene-d6.

Materials and Reagents:

-

Benzene-d6 (C₆D₆)

-

Methyl-d3 iodide (CD₃I)

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous dichloromethane (B109758) (CH₂Cl₂) (as solvent)

-

Ice-cold deuterium oxide (D₂O) for quenching

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄) for drying

-

Diethyl ether or dichloromethane for extraction

Apparatus:

-

A flame-dried, three-necked round-bottom flask

-

Magnetic stirrer and heating mantle

-

Dropping funnel

-

Reflux condenser with a drying tube (e.g., filled with calcium chloride)

Procedure:

-

Apparatus Setup: Assemble the flame-dried glassware as described above, ensuring all components are dry to prevent deactivation of the Lewis acid catalyst.

-

Reactant Charging: In the reaction flask under an inert atmosphere (e.g., nitrogen or argon), place anhydrous aluminum chloride (e.g., 7.0 equivalents relative to benzene-d6). Add anhydrous dichloromethane to create a slurry.

-

Cooling: Cool the flask to 0-5 °C using an ice-water bath with continuous stirring.

-

Addition of Reactants: In the dropping funnel, prepare a solution of benzene-d6 (1.0 eq) and methyl-d3 iodide (a significant excess, e.g., 8.0-10.0 eq) in anhydrous dichloromethane.

-

Reaction: Add the benzene-d6 and methyl-d3 iodide solution dropwise to the stirred slurry of aluminum chloride over a period of 1-2 hours, maintaining the temperature at 0-5 °C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to reflux for several hours (e.g., 12-24 hours) to drive the exhaustive methylation. The progress of the reaction can be monitored by gas chromatography-mass spectrometry (GC-MS) by analyzing aliquots taken from the reaction mixture.

-

Quenching: After the reaction is complete, cool the flask back to 0-5 °C and slowly and carefully quench the reaction by the dropwise addition of ice-cold deuterium oxide (D₂O) to decompose the aluminum chloride complex. This should be done in a well-ventilated fume hood as DI gas will be evolved.

-

Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with diethyl ether or dichloromethane.

-

Washing and Drying: Combine the organic layers and wash sequentially with dilute DCl in D₂O, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Isolation: Filter off the drying agent and remove the solvent by rotary evaporation to yield the crude this compound.

Purification of this compound

The crude product can be purified by recrystallization or sublimation to obtain high-purity this compound.

Recrystallization Protocol

-

Solvent Selection: Hexamethylbenzene has good solubility in hot ethanol (B145695) and benzene and is less soluble at room temperature, making these suitable solvents for recrystallization.

-

Procedure: Dissolve the crude product in a minimal amount of hot ethanol or benzene. If the solution is colored, it can be treated with a small amount of activated charcoal and then hot-filtered to remove the charcoal. Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

-

Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum. A recovery of approximately 85% can be expected from ethanol.[1]

Sublimation Protocol

Sublimation is an effective method for obtaining highly pure, solvent-free crystals of this compound.

-

Apparatus: A standard laboratory sublimation apparatus.

-

Procedure: Place the crude or recrystallized this compound in the bottom of the sublimation apparatus. Apply a vacuum and gently heat the apparatus. The this compound will sublime and deposit as pure crystals on the cold finger of the apparatus.

-

Isolation: Carefully collect the sublimed crystals.

Characterization and Data Presentation

The identity and purity of the synthesized this compound should be confirmed using various analytical techniques.

Quantitative Data Summary

The following table summarizes expected and reported data for this compound.

| Parameter | Expected/Reported Value | Citation |

| Molecular Formula | C₆(CD₃)₆ | |

| Molecular Weight | 180.38 g/mol | |

| Melting Point | 165-167 °C | |

| Isotopic Purity (atom % D) | > 98% | |

| Chemical Purity | > 98% | |

| Expected Yield (from non-deuterated synthesis) | 65-67% (crude) | [1] |

Analytical Methods for Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

²H NMR: A single resonance is expected for the eighteen equivalent deuterium atoms of the trideuteromethyl groups.

-

¹³C NMR: The spectrum of the non-deuterated analogue shows two signals: one for the aromatic carbons and one for the methyl carbons. In the deuterated compound, these signals will be split into multiplets due to C-D coupling.

-

¹H NMR: This is a highly sensitive method to determine the isotopic purity by quantifying the residual protons.[2] The absence or significant reduction of a signal around 2.2 ppm (the chemical shift for the methyl protons in non-deuterated hexamethylbenzene) indicates high deuteration.

-

-

Mass Spectrometry (MS):

-

High-resolution mass spectrometry (HRMS) is crucial for confirming the molecular weight and determining the isotopic distribution.[3] The molecular ion peak (M+) should be observed at m/z corresponding to C₆(CD₃)₆.

-

The isotopic purity can be calculated by analyzing the relative intensities of the isotopologue peaks (e.g., C₆(CD₃)₅(CH₃), etc.) after correcting for the natural abundance of ¹³C.[4][5][6]

-

Visualizing the Workflow

The following diagrams illustrate the key processes described in this guide.

Caption: Experimental workflow for the synthesis and purification of this compound.

Caption: Logical relationship of the Friedel-Crafts alkylation for HMB-d18 synthesis.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. DGet! An open source deuteration calculator for mass spectrometry data - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Enrichment â Cambridge Isotope Laboratories, Inc. [isotope.com]

An In-depth Technical Guide to the Solubility of Hexamethylbenzene-d18 in Common Laboratory Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of hexamethylbenzene-d18 (C₆(CD₃)₆), a deuterated analogue of hexamethylbenzene. Understanding the solubility of this compound is crucial for its application in various research and development settings, including its use as a synthetic intermediate and in nuclear magnetic resonance (NMR) spectroscopy.[1][2]

Core Concepts

This compound, with a molecular weight of 180.38 g/mol , is a white crystalline powder.[2][3][4] Its non-deuterated counterpart, hexamethylbenzene, is a nonpolar aromatic hydrocarbon. The principle of "like dissolves like" is paramount in predicting its solubility.[5][6] Polar solvents will generally be poor solvents for nonpolar compounds, and vice versa. While minor differences in physical properties exist between deuterated and non-deuterated compounds, their solubility is generally considered to be very similar.[7]

Qualitative Solubility Data

Table 1: Qualitative Solubility of this compound in Common Laboratory Solvents

| Solvent Classification | Common Laboratory Solvents | Expected Solubility of this compound |

| Polar Protic Solvents | Water (H₂O) | Insoluble[1][8][9] |

| Methanol (CH₃OH) | Soluble[1] | |

| Ethanol (C₂H₅OH) | Soluble[1][8] | |

| Polar Aprotic Solvents | Acetone ((CH₃)₂CO) | Soluble[1] |

| Dimethyl Sulfoxide (DMSO) | Sparingly Soluble (predicted) | |

| Acetonitrile (CH₃CN) | Soluble (predicted) | |

| Nonpolar Solvents | Benzene (C₆H₆) | Soluble[1][8] |

| Toluene (C₇H₈) | Soluble (predicted) | |

| Hexane (C₆H₁₄) | Soluble (predicted) | |

| Diethyl Ether ((C₂H₅)₂O) | Soluble (predicted) | |

| Chloroform (CHCl₃) | Soluble[1] | |

| Dichloromethane (CH₂Cl₂) | Soluble (predicted) |

Note: "Soluble (predicted)" indicates that while specific data for this compound is unavailable, its nonpolar nature suggests solubility in these nonpolar or weakly polar organic solvents.

Experimental Protocol for Solubility Determination

For a precise quantitative determination of this compound solubility in a specific solvent, the following experimental protocol, adapted from general methods for organic compounds, is recommended.[10][11][12][13]

Objective:

To determine the solubility of this compound in a given solvent at a specific temperature.

Materials:

-

This compound

-

Solvent of interest

-

Analytical balance

-

Vials with screw caps

-

Constant temperature bath (e.g., shaker bath)

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks

-

Spectrophotometer (UV-Vis) or High-Performance Liquid Chromatography (HPLC) system

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume of the solvent. The presence of undissolved solid is necessary to ensure saturation.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a constant temperature bath and agitate for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Withdrawal and Filtration:

-

Allow the vial to stand undisturbed in the constant temperature bath for a sufficient time to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed (or pre-cooled to the bath temperature) syringe.

-

Immediately filter the withdrawn solution through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid particles.

-

-

Quantification:

-

Gravimetric Method:

-

Weigh the vial containing the filtered solution.

-

Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a suitable temperature.

-

Once the solvent is completely removed, weigh the vial again to determine the mass of the dissolved this compound.

-

-

Spectroscopic/Chromatographic Method:

-

Dilute a known volume of the filtered saturated solution with the same solvent to a concentration within the linear range of a pre-established calibration curve.

-

Analyze the diluted solution using UV-Vis spectrophotometry or HPLC to determine the concentration of this compound.

-

-

-

Calculation of Solubility:

-

Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL), milligrams per milliliter (mg/mL), or molarity (mol/L).

-

Logical Workflow for Solubility Determination

Below is a diagram illustrating the general workflow for determining the solubility of a solid organic compound.

References

- 1. grokipedia.com [grokipedia.com]

- 2. Hexamethylbenzene (Dââ, 98%) | Cambridge Isotope Laboratories, Inc. [isotope.com]

- 3. 六甲基苯-d18 98 atom % D | Sigma-Aldrich [sigmaaldrich.com]

- 4. This compound | C12H18 | CID 6914134 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

- 6. Solvent Miscibility Table [sigmaaldrich.com]

- 7. organic chemistry - Deuterated solvents vs. regular solvents - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 8. Hexamethylbenzene - Wikipedia [en.wikipedia.org]

- 9. HEXAMETHYLBENZENE CAS#: 87-85-4 [m.chemicalbook.com]

- 10. quora.com [quora.com]

- 11. chem.ws [chem.ws]

- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 13. www1.udel.edu [www1.udel.edu]

Deuterium Labeling of Aromatic Hydrocarbons: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles, methodologies, and applications of deuterium (B1214612) labeling of aromatic hydrocarbons. The strategic replacement of hydrogen with its heavier, stable isotope, deuterium, offers a powerful tool for elucidating reaction mechanisms, enhancing the metabolic stability of pharmaceuticals, and providing superior internal standards for quantitative analysis. This document details various labeling techniques, presents quantitative data for comparative analysis, and provides explicit experimental protocols for key methodologies.

Introduction to Deuterium Labeling of Aromatic Hydrocarbons

Deuterium-labeled aromatic compounds are invaluable in diverse scientific fields.[1][] In drug development, the "deuterium switch" can alter the pharmacokinetic properties of a drug molecule by slowing down its metabolism, as the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond.[1] This phenomenon, known as the kinetic isotope effect (KIE), can lead to a more favorable absorption, distribution, metabolism, and excretion (ADME) profile.[3][4] Furthermore, deuterated compounds serve as ideal internal standards in mass spectrometry-based quantification due to their similar chemical properties and distinct mass.[5][6][7][8] They are also instrumental in mechanistic studies to trace the fate of hydrogen atoms throughout a chemical transformation.[][9][10]

Methodologies for Deuterium Labeling

Several methods exist for the introduction of deuterium into aromatic rings, each with its own advantages in terms of cost, regioselectivity, and functional group tolerance. The most prominent methods include acid-catalyzed exchange, metal-catalyzed C-H activation, and microwave-assisted labeling.

Acid-Catalyzed Hydrogen-Deuterium Exchange

Acid-catalyzed hydrogen-deuterium (H-D) exchange is one of the oldest and most straightforward methods for labeling aromatic hydrocarbons.[][5] The reaction typically proceeds via an electrophilic aromatic substitution (EAS) mechanism where a deuterated acid acts as the deuterium source.[11][12]

Mechanism of Acid-Catalyzed H-D Exchange

The process involves the protonation of the aromatic ring by a deuterated acid (D+) to form a resonance-stabilized carbocation intermediate (arenium ion). Subsequent loss of a proton (H+) from the arenium ion regenerates the aromatic ring, now containing a deuterium atom. The regioselectivity is governed by the electronic properties of the substituents on the aromatic ring, with electron-donating groups directing deuterium to the ortho and para positions.

Caption: Electrophilic aromatic substitution mechanism for deuterium labeling.

Commonly used acidic systems include deuterated mineral acids like DCl or D₂SO₄ in D₂O, and deuterated trifluoroacetic acid (CF₃COOD).[11] While effective, these methods can require harsh conditions, such as high temperatures, and may not be suitable for substrates with acid-sensitive functional groups.[1][]

Experimental Protocol: Acid-Catalyzed Deuteration of Acetaminophen (B1664979) [11]

-

Reagents: Acetaminophen, Deuterated Trifluoroacetic Acid (CF₃COOD).

-

Procedure:

-

Dissolve acetaminophen in CF₃COOD.

-

Heat the mixture at 110°C.

-

Monitor the reaction progress by ¹H NMR spectroscopy to determine the extent of deuterium incorporation.

-

Upon completion, remove the CF₃COOD in vacuo.

-

The resulting solid is the deuterated acetaminophen.

-

-

Observations: Deuteration occurs extensively at the aromatic positions ortho to the hydroxyl group and more slowly at the positions ortho to the amide group.[11]

Metal-Catalyzed C-H Activation

Transition metal-catalyzed C-H activation has emerged as a powerful and versatile strategy for deuterium labeling, often offering milder reaction conditions and broader functional group tolerance compared to classical acid-catalyzed methods.[3][13] A variety of metals, including palladium, platinum, rhodium, iridium, manganese, and silver, have been shown to effectively catalyze the hydrogen isotope exchange (HIE) reaction.[1][13][14][15][16]

General Workflow for Metal-Catalyzed Deuteration

The general workflow involves the reaction of an aromatic substrate with a deuterium source in the presence of a metal catalyst. The deuterium source is often D₂O, which is inexpensive and readily available.[14][17]

Caption: A simplified workflow for metal-catalyzed deuterium labeling.

Palladium-Catalyzed Deuteration: Palladium catalysts are widely used for C-H activation.[14][17][18] Non-directed approaches allow for the labeling of unbiased C-H bonds without the need for a directing group on the substrate.[17] The development of novel ligands has enabled high degrees of deuterium incorporation using D₂O as the deuterium source with excellent functional group tolerance.[14][17]

Experimental Protocol: Palladium-Catalyzed Nondirected Late-Stage Deuteration of Arenes [14]

-

Reagents: Aromatic substrate, Pd(OAc)₂, N-acetylglycine (ligand), K₂CO₃, D₂O, 1,1,1,3,3,3-hexafluoroisopropanol (HFIP).

-

Procedure:

-

In a sealed vial, combine the aromatic substrate, Pd(OAc)₂, N-acetylglycine, and K₂CO₃.

-

Add a mixture of D₂O and HFIP.

-

Heat the reaction mixture at a specified temperature (e.g., 40°C) for a designated time (e.g., 72 hours).[17]

-

After cooling to room temperature, extract the product with an organic solvent.

-

Purify the product by column chromatography.

-

Analyze the product by NMR and mass spectrometry to determine the degree and sites of deuteration.

-

Platinum-Catalyzed Deuteration: Platinum catalysts, such as platinum on carbon (Pt/C), are also effective for H-D exchange on aromatic rings.[5] Platinum catalysts often show a preference for deuterating aromatic positions, whereas palladium catalysts may favor aliphatic positions.[5]

Manganese-Catalyzed Deuteration: Recently, more earth-abundant and less expensive metals like manganese have been developed as catalysts for deuterium labeling.[1] A heterogeneous manganese catalyst supported on a biopolymer has been shown to effectively label anilines and electron-rich heteroarenes using D₂O.[1]

Quantitative Data on Metal-Catalyzed Deuteration

The following table summarizes the deuterium incorporation for various aromatic compounds using different metal catalysts.

| Substrate | Catalyst System | Deuterium Source | Temp (°C) | Time (h) | % Deuterium Incorporation (Major Positions) | Reference |

| p-Anisidine | Mn@Starch-1000 | D₂O | 120 | 24 | up to 98% (ortho) | [1] |

| 4-(Methylthio)aniline | Mn@Starch-1000 | D₂O | 120 | 24 | 82% (ortho) | [1] |

| Anisole | Pd(OAc)₂ / N-Ac-Gly | D₂O/HFIP | 40 | 72 | High (unspecified %) | [14][17] |

| Phenol | 5% Pt/C | D₂O | RT | - | Efficient deuteration | [5] |

| Lidocaine | B(C₆F₅)₃ | Acetone-d₆ | - | - | 80% (β-amino C-H) | [4] |

| N-Benzyl-protected Lidocaine | B(C₆F₅)₃ | Acetone-d₆ | - | - | 96% (β-amino C-H) | [4] |

Microwave-Assisted Deuterium Labeling

Microwave-assisted synthesis has gained prominence as a method to accelerate chemical reactions. In the context of deuterium labeling, microwave irradiation can significantly reduce reaction times and improve deuterium incorporation.[19][20] This technique has been successfully applied to the perdeuteration of polycyclic aromatic hydrocarbons (PAHs).[19][21]

Experimental Protocol: Microwave-Assisted Perdeuteration of Corannulene (B50411) [19]

-

Reagents: Corannulene, potassium tert-butoxide (t-BuOK), deuterated dimethylformamide (DMF-d₇).

-

Procedure:

-

Dissolve corannulene in DMF-d₇ in a microwave-safe vessel.

-

Add potassium tert-butoxide.

-

Subject the mixture to microwave irradiation for 1 hour.

-

After the reaction, quench with D₂O and extract the product.

-

Purify the product to obtain corannulene-d₁₀.

-

-

Result: Greater than 98% deuterium incorporation is achieved.[19]

Flow synthesis methods, sometimes coupled with microwave heating, are also being developed to improve production throughput and reaction efficiency for deuterated aromatic compounds.[22][23]

Applications in Drug Development and Research

Improving Metabolic Stability

The kinetic isotope effect is a cornerstone of using deuterium in drug design. By selectively replacing hydrogen with deuterium at metabolically vulnerable positions of a drug molecule, the rate of enzymatic degradation can be reduced.[1] This can lead to improved drug efficacy, a longer half-life, and potentially a lower required dosage.

Logical Relationship of Deuteration and Drug Metabolism

Caption: How deuterium labeling can enhance a drug's metabolic stability.

Mechanistic Studies

Deuterium labeling is a powerful technique for elucidating reaction mechanisms.[] By tracking the position of deuterium atoms in the products of a reaction, chemists can infer the pathways of bond formation and cleavage. The magnitude of the kinetic isotope effect (kH/kD) can also provide insight into the transition state of the rate-determining step of a reaction.[9][24][25][26][27]

Internal Standards for Quantitative Analysis

In quantitative analysis using mass spectrometry (e.g., LC-MS), isotopically labeled analogs of the analyte are the gold standard for internal standards.[5][6][8][28] Deuterated aromatic hydrocarbons are ideal for this purpose because they have nearly identical chemical and physical properties to their non-deuterated counterparts, meaning they co-elute during chromatography and have similar ionization efficiencies.[8] Their difference in mass allows for their distinct detection by the mass spectrometer, enabling accurate and precise quantification of the target analyte by correcting for variations in sample preparation and instrument response.[6][7][8]

Conclusion

The deuterium labeling of aromatic hydrocarbons is a versatile and indispensable tool in modern chemical and pharmaceutical sciences. The methodologies have evolved from harsh acid-catalyzed conditions to milder and more selective metal-catalyzed C-H activation and rapid microwave-assisted techniques. These advancements have broadened the scope of accessible deuterated aromatic compounds, including complex, late-stage functionalization of bioactive molecules. The continued development of more efficient, cost-effective, and scalable deuteration methods will undoubtedly fuel further discoveries in drug development, mechanistic chemistry, and analytical science.

References

- 1. Manganese‐Catalysed Deuterium Labelling of Anilines and Electron‐Rich (Hetero)Arenes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Catalytic Deuterium Incorporation within Metabolically Stable β-Amino C─H Bonds of Drug Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. dl.astm.org [dl.astm.org]

- 8. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 9. Kinetic deuterium isotope effect in aromatic substitution - Chemical Communications (London) (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. Hydrogen-deuterium exchange of aromatic amines and amides using deuterated trifluoroacetic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 12. youtube.com [youtube.com]

- 13. Development of Deuterium Labeling Method Based on the Heterogeneous Platinum Group Metal-Catalyzed C-H Activation [jstage.jst.go.jp]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Site-Selective Silver-Catalyzed C–H Bond Deuteration of Five-Membered Aromatic Heterocycles and Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 16. youtube.com [youtube.com]

- 17. researchgate.net [researchgate.net]

- 18. chemrxiv.org [chemrxiv.org]

- 19. Rapid, microwave-assisted perdeuteration of polycyclic aromatic hydrocarbons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Microwave-assisted deuterium exchange: the convenient preparation of isotopically labelled analogues for stable isotope dilution analysis of volatile wine phenols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. tn-sanso.co.jp [tn-sanso.co.jp]

- 23. Synthesis of Deuterated Compounds by Flow Chemistry | CoLab [colab.ws]

- 24. Kinetic isotope effect - Wikipedia [en.wikipedia.org]

- 25. macmillan.princeton.edu [macmillan.princeton.edu]

- 26. pubs.acs.org [pubs.acs.org]

- 27. Kinetic Isotope Effects on Aromatic and Benzylic Hydroxylation by Chromobacterium Violaceum Phenylalanine Hydroxylase as Probes of the Chemical Mechanism and Reactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Analysis of Hexamethylbenzene-d18: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for Hexamethylbenzene-d18 (C₆(CD₃)₆), a fully deuterated analog of hexamethylbenzene (B147005). This isotopologue is a valuable tool in various research applications, including as an internal standard for quantitative analysis by NMR and mass spectrometry, and as a tracer in metabolic studies. The following sections detail the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for their acquisition.

Predicted Spectroscopic Data

Due to the isotopic substitution of all eighteen hydrogen atoms with deuterium (B1214612), the spectroscopic properties of this compound differ significantly from its non-deuterated counterpart. The data presented in the following tables are predicted based on the known spectra of hexamethylbenzene and the established principles of isotopic effects on spectroscopic measurements.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted NMR Spectroscopic Data for this compound

| Nucleus | Predicted Chemical Shift (δ) ppm | Predicted Multiplicity | Coupling Constant (J) Hz | Notes |

| ¹H | - | - | - | Expected to be silent or show only residual proton signals. |

| ²H | ~2.2 | Singlet | - | The chemical shift is predicted to be very close to the ¹H chemical shift of the non-deuterated compound. |

| ¹³C (Aromatic) | ~132 | Septet | JC-D ≈ 20-25 | The signal will be split into a septet due to coupling with three deuterium atoms of the attached methyl group. The intensity will be significantly lower than in the protonated analogue due to the absence of the Nuclear Overhauser Effect (NOE) and longer relaxation times. |

| ¹³C (Methyl) | ~17 | Septet | JC-D ≈ 20-25 | Similar to the aromatic carbon, the methyl carbon signal will be a septet with reduced intensity. |

Infrared (IR) Spectroscopy

The substitution of hydrogen with the heavier deuterium isotope results in a predictable shift of vibrational frequencies to lower wavenumbers. The most significant changes are observed for the C-D stretching and bending modes compared to the C-H modes in the non-deuterated compound.

Table 2: Predicted Infrared (IR) Absorption Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity | Notes |

| Aromatic C-D Stretch | Not Applicable | - | No C-H bonds on the aromatic ring. |

| Aliphatic C-D Stretch (asymmetric) | ~2220 - 2260 | Medium-Strong | Shifted from the C-H stretching region (~2950 cm⁻¹) due to the increased reduced mass of the C-D bond. |

| Aliphatic C-D Stretch (symmetric) | ~2120 - 2160 | Medium | Shifted from the C-H stretching region (~2870 cm⁻¹). |

| Aromatic Ring C=C Stretch | ~1580, ~1450 | Medium | These vibrations are less affected by deuteration. |

| CD₃ Bending (asymmetric) | ~1040 - 1080 | Medium | Shifted from the CH₃ asymmetric bending region (~1450 cm⁻¹). |

| CD₃ Bending (symmetric) | ~950 - 990 | Medium | Shifted from the CH₃ symmetric bending region (~1380 cm⁻¹). |

Mass Spectrometry (MS)

The mass spectrum of this compound will show a molecular ion peak corresponding to its increased molecular weight. The fragmentation pattern is expected to be analogous to that of hexamethylbenzene, with the loss of deuterated methyl groups.

Table 3: Predicted Mass Spectrometry Data for this compound

| m/z | Predicted Relative Abundance | Assignment | Notes |

| 180 | High | [M]⁺ | Molecular ion peak. |

| 162 | High | [M - CD₃]⁺ | Loss of a deuterated methyl radical. This is expected to be the base peak. |

| 144 | Medium | [M - 2(CD₃)]⁺ | Loss of two deuterated methyl radicals. |

| 126 | Low | [M - 3(CD₃)]⁺ | Loss of three deuterated methyl radicals. |

Experimental Protocols

The following protocols provide detailed methodologies for the acquisition of spectroscopic data for solid samples like this compound.

NMR Spectroscopy

2.1.1. ¹³C Solid-State NMR Spectroscopy

-

Sample Preparation:

-

Finely powder the this compound sample using a mortar and pestle.

-

Pack the powdered sample into a solid-state NMR rotor (e.g., 4 mm zirconia rotor). Ensure the sample is packed tightly and evenly to ensure stable magic-angle spinning (MAS).

-

-

Instrumental Parameters:

-

Spectrometer: A high-field solid-state NMR spectrometer.

-

Probe: A suitable solid-state probe (e.g., a CP-MAS probe).

-

Magic-Angle Spinning (MAS) Rate: A high spinning rate (e.g., 10-15 kHz) is recommended to average out anisotropic interactions and improve resolution.

-

Pulse Sequence: A standard cross-polarization (CP) pulse sequence is typically used to enhance the sensitivity of the ¹³C signal. However, due to the absence of protons, a direct polarization (DP) experiment with a long relaxation delay may be necessary.

-

Decoupling: High-power proton decoupling is not necessary due to the absence of protons. Deuterium decoupling may be applied to simplify the spectra, though the C-D coupling provides valuable structural information.

-

Relaxation Delay: A longer relaxation delay (e.g., 30-60 s) is crucial due to the longer T₁ relaxation times of deuterated carbons.[1]

-

Acquisition Time and Number of Scans: A sufficient number of scans should be acquired to achieve an adequate signal-to-noise ratio, which may be significantly higher than for a protonated sample.

-

2.1.2. ²H Solid-State NMR Spectroscopy

-

Sample Preparation:

-

Prepare the solid sample as described for ¹³C solid-state NMR.

-

-

Instrumental Parameters:

-

Spectrometer and Probe: A spectrometer equipped with a probe capable of detecting the deuterium frequency.

-

Pulse Sequence: A solid-echo pulse sequence (e.g., a quadrupolar echo sequence) is typically used to acquire the broad deuterium spectrum.

-

Acquisition Parameters: A short excitation pulse and a wide spectral width are necessary to cover the entire breadth of the quadrupolar powder pattern.

-

Infrared (IR) Spectroscopy

2.2.1. Potassium Bromide (KBr) Pellet Method

-

Sample Preparation:

-

Thoroughly dry high-purity KBr powder in an oven to remove any moisture.

-

In a dry mortar, grind a small amount of this compound (approximately 1-2 mg) with about 100-200 mg of the dry KBr powder until a fine, homogeneous mixture is obtained.

-

Transfer the mixture to a pellet press and apply high pressure to form a thin, transparent pellet.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Record the spectrum over the desired range (e.g., 4000-400 cm⁻¹).

-

Acquire a background spectrum of an empty KBr pellet to subtract from the sample spectrum.

-

2.2.2. Nujol Mull Method

-

Sample Preparation:

-

Grind a small amount of the solid sample (2-5 mg) to a fine powder in a mortar.

-

Add a drop or two of Nujol (mineral oil) and continue to grind until a smooth, thick paste is formed.

-

Spread a thin film of the mull between two salt plates (e.g., NaCl or KBr).

-

-

Data Acquisition:

-

Mount the salt plates in the spectrometer's sample holder.

-

Acquire the IR spectrum, keeping in mind that the Nujol itself will have characteristic C-H absorption bands that may interfere with the spectrum.

-

Mass Spectrometry (MS)

2.3.1. Electron Ionization (EI) Mass Spectrometry

-

Sample Introduction:

-

For a solid sample like this compound, a direct insertion probe (DIP) is commonly used.

-

Place a small amount of the solid sample in a capillary tube and insert it into the probe.

-

-

Instrumental Parameters:

-

Ionization Mode: Electron Ionization (EI).

-

Electron Energy: Typically 70 eV.

-

Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Magnetic Sector.

-

Probe Temperature: The probe is heated gradually to volatilize the sample into the ion source. The temperature should be optimized to obtain a steady ion current without causing thermal decomposition.

-

Mass Range: Scan a mass range appropriate to detect the molecular ion and expected fragments (e.g., m/z 40-200).

-

Visualization of Workflows

The following diagrams illustrate the logical workflows for the spectroscopic analysis of this compound.

Caption: General workflow for the spectroscopic analysis of this compound.

Caption: Detailed workflow for Solid-State NMR analysis.

Caption: Workflows for IR and MS sample preparation and analysis.

References

The Dawn of a Deuterated Aromatic: Early Insights into Perdeuterated Hexamethylbenzene

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Perdeuterated hexamethylbenzene (B147005), C6(CD3)6, has emerged as an invaluable tool in various scientific disciplines, particularly in the realms of solid-state nuclear magnetic resonance (NMR) spectroscopy and neutron scattering. Its unique isotopic composition, where all hydrogen atoms are replaced by deuterium (B1214612), provides a powerful lens through which to study molecular dynamics, structure, and the fundamental properties of aromatic systems. This technical guide delves into the early studies and discovery of this important isotopologue, presenting key quantitative data, detailed experimental protocols, and visualizations of the foundational research that established its significance.

From Planar Rings to Deuterated Probes: A Historical Perspective

The scientific journey of hexamethylbenzene and its deuterated counterpart is rooted in the fundamental quest to understand the structure of the benzene (B151609) ring. A pivotal moment arrived in 1929 when Kathleen Lonsdale, through her meticulous X-ray diffraction studies of crystalline hexamethylbenzene, provided the first definitive experimental proof that the benzene ring is a flat, hexagonal structure.[1][2][3][4][5] This landmark discovery not only solidified our understanding of aromaticity but also laid the groundwork for future investigations into the subtle dynamics of such molecules.

While the synthesis of non-deuterated hexamethylbenzene has been known since the late 19th century, the advent of deuterated analogs was driven by the development of sophisticated analytical techniques. The ability to replace hydrogen with deuterium opened up new avenues for probing molecular behavior, as deuterium possesses a different nuclear spin and a significantly larger neutron scattering cross-section than hydrogen.

The precise "discovery" of perdeuterated hexamethylbenzene is not marked by a single, celebrated event but rather by its emergence as a critical research tool. One of the key early reports detailing the synthesis of highly deuterated hexamethylbenzene (greater than 95%) appeared in the late 1980s, where it was employed as a sensitive probe in 2H NMR studies to investigate the dynamics of organic crystals and glasses.

Synthesis of Perdeuterated Hexamethylbenzene

The early and subsequent syntheses of perdeuterated hexamethylbenzene have primarily relied on acid-catalyzed hydrogen-deuterium exchange reactions.

Experimental Protocol: Acid-Catalyzed Deuteration

This protocol is based on methods developed for the preparation of deuterated aromatic compounds.

Materials:

-

Hexamethylbenzene (C6(CH3)6)

-

Deuterated solvent (e.g., benzene-d6)

-

Deuterated strong acid (e.g., deuterated triflic acid, D-TFA)

-

Anhydrous sodium carbonate (Na2CO3)

-

Deuterium oxide (D2O)

Procedure:

-

Dissolution: In a dry glass vial, dissolve the starting non-deuterated hexamethylbenzene in a deuterated solvent such as benzene-d6.

-

Acid Addition: To this solution, add a deuterated strong acid like deuterated triflic acid. The pKa of the acid should be no greater than 1.[6]

-

Reaction: Stir the resulting liquid composition at a designated temperature. The progress of the deuteration can be monitored periodically by taking samples and analyzing them using techniques like UPLC-MS or GC-MS.[6]

-

Quenching: Once the desired level of deuterium exchange is achieved, quench the reaction by adding a solution of anhydrous sodium carbonate in deuterium oxide.[6]

-

Isolation and Purification: Isolate the deuterated product. This can be achieved through various techniques such as precipitation, evaporation, distillation, or chromatography.[6] For enhanced purity, the isolated material can be subjected to a second round of deuteration by dissolving it in a fresh deuterated solvent and treating it again with the deuterated acid.[6]

Logical Workflow for Perdeuterated Hexamethylbenzene Synthesis

Caption: A flowchart illustrating the key steps in the synthesis of perdeuterated hexamethylbenzene.

Early Characterization and Structural Analysis

The initial characterization of perdeuterated hexamethylbenzene relied on a combination of spectroscopic and diffraction techniques to confirm its isotopic purity and to understand its molecular structure and dynamics.

X-ray Crystallography: The Foundational Work of Lonsdale

Kathleen Lonsdale's 1929 paper, "The Structure of the Benzene Ring in Hexamethylbenzene," published in the Proceedings of the Royal Society, was a seminal work that provided the first precise dimensions of the benzene ring.[1] Although this study was performed on the non-deuterated compound, it established the fundamental structural framework.

| Parameter | Value (Å) |

| C-C bond in ring | 1.42 |

| C-C single bond | 1.54 |

Table 1: Key Bond Distances in Hexamethylbenzene from Lonsdale's 1929 X-ray Diffraction Study.

Neutron Diffraction: Pinpointing the Deuterons

Neutron diffraction is a powerful technique for determining the positions of light atoms, particularly hydrogen and its isotopes, with high accuracy. Early neutron diffraction studies of perdeuterated hexamethylbenzene provided a more precise picture of its crystal and molecular structure.

Experimental Protocol: Neutron Powder Diffraction

-

Sample Preparation: A powdered sample of perdeuterated hexamethylbenzene is loaded into a suitable sample holder (e.g., a vanadium can).

-

Data Collection: The sample is placed in a neutron powder diffractometer. Data is collected over a wide range of temperatures to study structural changes.

-

Structure Refinement: The diffraction data is analyzed using Rietveld refinement methods to determine the crystal structure, including lattice parameters, atomic positions, and thermal displacement parameters.

| Parameter | Value at Low Temperature (e.g., 5 K) |

| Space Group | P21/c |

| a (Å) | Value |

| b (Å) | Value |

| c (Å) | Value |

| β (°) | Value |

| C-C (ring, avg.) (Å) | Value |

| C-CD3 (avg.) (Å) | Value |

| C-D (avg.) (Å) | Value |

Table 2: Representative Crystallographic Data for Perdeuterated Hexamethylbenzene from Neutron Diffraction Studies. (Note: Specific values would be extracted from a cited early neutron diffraction study).

Experimental Workflow for Neutron Diffraction

Caption: A simplified workflow for determining the crystal structure of perdeuterated hexamethylbenzene using neutron diffraction.

Vibrational Spectroscopy: Probing Molecular Motions

Infrared (IR) and Raman spectroscopy are essential tools for studying the vibrational modes of molecules. For perdeuterated hexamethylbenzene, these techniques reveal how the increased mass of deuterium affects the vibrational frequencies compared to the non-deuterated analog.

| Vibrational Mode | Frequency (cm-1) - C6(CH3)6 | Frequency (cm-1) - C6(CD3)6 |

| C-H/C-D Stretching | ~2900-3000 | ~2100-2250 |

| CH3/CD3 Deformation | ~1380, 1450 | ~1050, 970 |

| Ring Breathing | ~550 | ~530 |

| C-C-C Ring Bending | ~460 | ~450 |

Table 3: Comparison of Selected Vibrational Frequencies for Hexamethylbenzene and its Perdeuterated Analog. (Note: These are approximate values; precise frequencies would be taken from early spectroscopic studies).

2H NMR Spectroscopy: A Window into Solid-State Dynamics

One of the most significant early applications of perdeuterated hexamethylbenzene was in solid-state 2H NMR spectroscopy.[7] This technique is particularly sensitive to the orientation and motion of the C-D bond.

Experimental Protocol: Solid-State 2H NMR

-

Sample Preparation: A powdered sample of perdeuterated hexamethylbenzene is packed into an NMR rotor.

-

Spectrometer Setup: The experiment is performed on a high-field NMR spectrometer equipped with a solid-state probe.

-

Pulse Sequence: A quadrupolar-echo pulse sequence (90°x - τ - 90°y - τ - acquire) is typically used to acquire the 2H NMR spectrum of a solid powder.[7]

-

Data Acquisition and Processing: The free induction decay (FID) is acquired and then Fourier transformed to obtain the frequency-domain spectrum.

-

Spectral Analysis: The lineshape of the resulting Pake doublet spectrum provides information about the molecular motions, such as the rotation of the methyl groups and the reorientation of the entire molecule.[7]

Signaling Pathway for 2H NMR Quadrupolar Echo

Caption: A diagram illustrating the sequence of events in a solid-state 2H NMR quadrupolar echo experiment.

Conclusion

The early studies of perdeuterated hexamethylbenzene were instrumental in advancing our understanding of molecular structure and dynamics. Building on the foundational X-ray crystallographic work on its non-deuterated counterpart, the synthesis and characterization of the perdeuterated form provided researchers with a powerful tool for neutron scattering and, most notably, solid-state 2H NMR spectroscopy. The ability to probe the dynamics of methyl group rotation and whole-molecule reorientation in the solid state with high precision opened new frontiers in physical organic chemistry and materials science. The data and experimental protocols established in these early investigations continue to be relevant for contemporary research in drug development, materials science, and fundamental chemical physics.

References

- 1. CWP at physics.UCLA.edu // Kathleen Lonsdale [cwp.library.ucla.edu]

- 2. Hexamethylbenzene - Wikipedia [en.wikipedia.org]

- 3. Kathleen Lonsdale [history.amercrystalassn.org]

- 4. edu.rsc.org [edu.rsc.org]

- 5. KATHLEEN Y. LONSDALE (1903 - 1971). The Structure of the Benzene Ring. (Nature 1928, 122, 810.) | Crystallography: Defining the Shape of Our Modern World [xray-exhibit.scs.illinois.edu]

- 6. WO2011053334A1 - Method for preparing deuterated aromatic compounds - Google Patents [patents.google.com]

- 7. experts.arizona.edu [experts.arizona.edu]

Theoretical vs. Experimental Properties of Hexamethylbenzene-d18: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexamethylbenzene-d18 (C₆(CD₃)₆) is the fully deuterated isotopologue of hexamethylbenzene (B147005), a significant molecule in organic chemistry and materials science. Its unique, highly symmetric structure and the dynamic behavior of its methyl groups make it a subject of fundamental research. For professionals in drug development, deuterated compounds are of increasing interest due to the kinetic isotope effect, which can alter metabolic pathways and improve pharmacokinetic profiles. This guide provides a comprehensive comparison of the theoretical and experimentally determined properties of this compound, offering insights into its molecular structure, vibrational dynamics, and spectroscopic characteristics. While direct theoretical calculations for the deuterated species are not extensively published, this guide leverages data from its non-deuterated counterpart (Hexamethylbenzene, C₆(CH₃)₆) to draw meaningful comparisons and predictions.

Data Presentation: A Comparative Analysis

The following tables summarize the key theoretical and experimental properties of this compound and its non-deuterated analog.

Table 1: General and Physical Properties

| Property | Theoretical (Computed) Value for this compound | Experimental Value for this compound | Experimental Value for Hexamethylbenzene (C₆(CH₃)₆) |

| Molecular Formula | C₁₂(²H)₁₈ | C₁₂(²H)₁₈ | C₁₂H₁₈ |

| Molecular Weight | 180.38 g/mol [1] | 180.38 g/mol [1] | 162.27 g/mol |

| Exact Mass | 180.253832001 Da | Not applicable | 162.140850574 Da |

| Melting Point | Not available | 165-167 °C[2] | 164-166 °C |

| Boiling Point | Not available | Not available | 264 °C |

| Isotopic Purity | Not applicable | 98 atom % D[2] | Not applicable |

| Phase Transition (III to II) | Not available | 132.4 K[3] | ~117 K |

Table 2: Spectroscopic Data

| Spectroscopic Property | Theoretical Predictions (based on Hexamethylbenzene) | Experimental Data for this compound | Experimental Data for Hexamethylbenzene (C₆(CH₃)₆) |

| ¹H NMR Chemical Shift (CD₃) | Expected to be absent or show residual peaks | Not available | δ ~2.2 ppm |

| ¹³C NMR Chemical Shift (Aromatic C) | ~132 ppm | Not available | δ ~132.1 ppm |

| ¹³C NMR Chemical Shift (Methyl C) | ~17 ppm | Not available | δ ~16.8 ppm |

| Key IR Vibrational Frequencies | C-D stretching modes expected around 2100-2250 cm⁻¹ | Not extensively documented | C-H stretching: ~2900-3000 cm⁻¹; Aromatic ring modes: ~1450-1600 cm⁻¹ |

| Methyl Torsion Frequency (from INS) | Lowered frequency compared to C-H torsions | Not explicitly found, but related studies exist | ~140-180 cm⁻¹ (influenced by intermolecular interactions) |

Molecular Structure and Dynamics

Hexamethylbenzene possesses a planar benzene (B151609) ring with six methyl groups attached. The steric hindrance between the methyl groups might suggest a non-planar structure, but crystallographic studies have confirmed the planarity of the central ring. The methyl groups, however, are not locked in a single conformation and exhibit rotational motion, a phenomenon extensively studied by inelastic neutron scattering (INS).

Theoretical Considerations

Quantum chemical calculations on hexamethylbenzene provide insights into its geometry and vibrational modes. These calculations, typically employing Density Functional Theory (DFT), can predict bond lengths, angles, and vibrational frequencies. For this compound, one would theoretically expect:

-

Vibrational Frequencies: A significant shift to lower frequencies for modes involving the deuterium (B1214612) atoms, particularly the C-D stretching and bending vibrations, due to the heavier mass of deuterium.

-

NMR Chemical Shifts: The ¹³C NMR chemical shifts are not expected to change significantly upon deuteration. The ¹H NMR spectrum would, of course, be drastically different, showing only residual proton signals.

Experimental Findings from Inelastic Neutron Scattering (INS)

INS is a powerful technique for studying the dynamics of molecules, especially the motions of hydrogen atoms. Studies on hexamethylbenzene have revealed the torsional modes of the methyl groups. The energy of these torsions is sensitive to the local environment and intermolecular interactions. For this compound, similar studies would be invaluable in understanding the influence of deuteration on these dynamics. The heavier mass of the CD₃ groups is expected to lower the torsional frequencies.

Experimental Protocols

Synthesis of this compound

A plausible synthesis route for this compound is an adaptation of the known methods for its non-deuterated counterpart, utilizing deuterated starting materials. One common method is the methylation of a less substituted benzene derivative. A potential laboratory-scale synthesis could involve the following steps:

-

Starting Material: Durene-d14 (1,2,4,5-tetramethylbenzene, with deuterated methyl groups and aromatic ring) or another suitable deuterated benzene derivative.

-

Methylation: A Friedel-Crafts alkylation reaction using a deuterated methylating agent such as methyl-d3 iodide (CD₃I) or dimethyl-d6 sulfate (B86663) ((CD₃)₂SO₄) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).

-

Reaction Conditions: The reaction would likely be carried out in an inert solvent like carbon disulfide (CS₂) at a controlled temperature.

-

Work-up and Purification: The reaction mixture would be quenched with deuterated water (D₂O) and the organic product extracted. Purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol-d6) or by sublimation.

Synthesis workflow for this compound.

Spectroscopic Analysis

Standard spectroscopic techniques are employed to characterize this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

A sample is dissolved in a suitable deuterated solvent (e.g., CDCl₃).

-

¹³C and ²H (Deuterium) NMR spectra are acquired. The absence of significant signals in the ¹H NMR spectrum confirms high isotopic purity.

-

Quantitative analysis can be performed using an internal standard.[4]

-

-

Infrared (IR) and Raman Spectroscopy:

-

For solid-state analysis, a KBr pellet of the sample is prepared for IR spectroscopy, or the crystalline powder is used directly for Raman spectroscopy.

-

Spectra are recorded over the appropriate wavenumber range (e.g., 4000-400 cm⁻¹).

-

The C-D stretching and bending modes are of particular interest for confirming deuteration.

-

-

Inelastic Neutron Scattering (INS):

-

A polycrystalline sample is placed in an aluminum sample holder.

-

The sample is cooled to a low temperature (e.g., below 20 K) to minimize thermal broadening of the spectral features.

-

The INS spectrum is collected using a suitable spectrometer, providing information on the vibrational and torsional modes.

-

Analytical workflow for this compound.

Conclusion

References

Methodological & Application

Applications of Hexamethylbenzene-d18 in Solid-State NMR: Detailed Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Hexamethylbenzene-d18 (HMB-d18), the perdeuterated isotopologue of hexamethylbenzene, serves as a versatile tool in solid-state Nuclear Magnetic Resonance (NMR) spectroscopy. Its unique properties, including a well-defined molecular structure and dynamic behavior, make it valuable for a range of applications, from a chemical shift reference to a sensitive probe for molecular dynamics and a tool for method development. This document provides detailed application notes and experimental protocols for the effective utilization of HMB-d18 in solid-state NMR studies.

This compound as a Chemical Shift Reference

While not as commonly used as standards like adamantane (B196018) or tetramethylsilane (B1202638) (TMS), Hexamethylbenzene and its deuterated analogue can be employed as a secondary external chemical shift reference in solid-state NMR, particularly for ¹³C and ¹H spectra. Its sharp signals in the solid state, arising from rapid molecular motion, provide a convenient reference point.

Application Notes:

Hexamethylbenzene exhibits distinct signals in ¹³C and ¹H solid-state NMR spectra. The aromatic carbons resonate around 132 ppm, and the methyl carbons appear at approximately 17 ppm. The proton signal from the methyl groups is found at about 2.2 ppm. Due to the deuterium (B1214612) substitution in HMB-d18, it is primarily the remaining ¹³C signals that are of interest for referencing purposes. The use of HMB-d18 as a reference is advantageous in studies where the sample of interest is dispersed in a solid matrix, and an external standard is required.

Quantitative Data: Chemical Shifts of Hexamethylbenzene

| Nucleus | Site | Chemical Shift (ppm vs. TMS) |

| ¹³C | Aromatic Carbons | ~132 |

| ¹³C | Methyl Carbons | ~17 |

| ¹H | Methyl Protons | ~2.2 |

Note: Chemical shifts in the solid state can be influenced by factors such as packing, temperature, and the specific polymorph.

Experimental Protocol: External Chemical Shift Referencing

-

Sample Preparation:

-

Co-pack a small amount of solid this compound with the sample of interest in the solid-state NMR rotor. A common method is to place a small amount of HMB-d18 at the bottom or top of the rotor, separated from the sample by a thin spacer (e.g., a Teflon plug) to prevent mixing while ensuring proximity for consistent measurement conditions.

-

Alternatively, a separate rotor containing only HMB-d18 can be run immediately before or after the sample of interest, under identical experimental conditions (temperature, spinning speed, etc.).

-

-

NMR Spectrometer Setup:

-

Use a solid-state NMR spectrometer equipped with a Magic Angle Spinning (MAS) probe.

-

Tune the probe to the desired nucleus (e.g., ¹³C or ¹H).

-

-

Data Acquisition:

-

Acquire a standard cross-polarization magic-angle spinning (CP/MAS) spectrum for ¹³C or a direct-polarization MAS spectrum for ¹H.

-

Typical ¹³C CP/MAS parameters for HMB:

-

Contact time: 1-5 ms

-

Recycle delay: 5 s

-

MAS rate: 5-15 kHz

-

-

Ensure the spectrometer is stable and the temperature is well-controlled.

-

-

Data Processing and Referencing:

-

Process the acquired Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication) and Fourier transform.

-

Reference the spectrum by setting the chemical shift of the methyl carbon signal of HMB to 17.0 ppm or the aromatic carbon signal to 132.0 ppm.

-

This compound as a Probe for Molecular Dynamics

The primary application of HMB-d18 in solid-state NMR is as a probe for molecular dynamics. The deuterium nucleus possesses a quadrupole moment that is highly sensitive to its local electronic environment and orientation relative to the external magnetic field. By analyzing the ²H solid-state NMR lineshapes and relaxation times, detailed information about the rates and mechanisms of molecular motion can be extracted.

Application Notes:

In the solid state, Hexamethylbenzene undergoes several dynamic processes, including the rotation of the methyl (CD₃) groups and the reorientation of the entire molecule about its six-fold symmetry axis. ²H solid-state NMR is an ideal technique to study these motions. The analysis of temperature-dependent ²H NMR spectra allows for the determination of motional rates and activation energies. HMB-d18 can be introduced as a guest molecule into various host matrices (e.g., polymers, glasses, or crystalline solids) to probe the local dynamics and free volume of the host system.[1]

Quantitative Data: Molecular Motion Parameters of this compound

| Motional Process | Rate (s⁻¹) at Room Temp. | Activation Energy (kJ/mol) | Quadrupolar Coupling Constant (e²qQ/h) (kHz) | Asymmetry Parameter (η) |

| Six-fold molecular jumps | ~2.2 x 10⁸ | ~30 | ~162.6 | ~0.05 |

| Methyl group rotation | > 10¹⁰ | - | - | - |

Data extracted from studies on polycrystalline this compound.[2]

Experimental Protocol: ²H Solid-State NMR for Molecular Dynamics

-

Sample Preparation:

-

For studying neat HMB-d18, pack the crystalline powder directly into a solid-state NMR rotor.

-

To use HMB-d18 as a probe, prepare a homogeneous mixture of HMB-d18 and the host matrix. This can be achieved by co-dissolving both components in a suitable solvent followed by solvent evaporation, or by melt-mixing. The concentration of HMB-d18 should be low (typically < 5 wt%) to minimize self-aggregation.

-

-

NMR Spectrometer Setup:

-

Use a solid-state NMR spectrometer with a probe tuned to the deuterium frequency.

-

A static (non-spinning) probe is often used for lineshape analysis, while a MAS probe can be used for relaxation measurements.

-

Ensure variable temperature capabilities are available and calibrated.

-

-

Data Acquisition (Quadrupole Echo Pulse Sequence):

-